5-Chloro-2-(phenoxymethyl)benzoic acid

Description

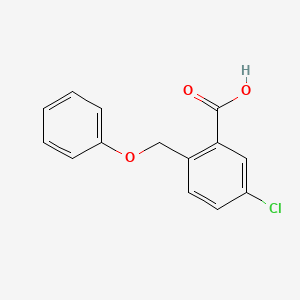

Structure

2D Structure

3D Structure

Properties

CAS No. |

60086-32-0 |

|---|---|

Molecular Formula |

C14H11ClO3 |

Molecular Weight |

262.69 g/mol |

IUPAC Name |

5-chloro-2-(phenoxymethyl)benzoic acid |

InChI |

InChI=1S/C14H11ClO3/c15-11-7-6-10(13(8-11)14(16)17)9-18-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17) |

InChI Key |

KTZQMOQHSQRAJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 2 Phenoxymethyl Benzoic Acid and Its Intermediates

2 Reaction Conditions and Optimization Considerations for Enhanced Yields

Optimizing the synthesis of 5-Chloro-2-(phenoxymethyl)benzoic acid requires careful control of reaction conditions to maximize yield and purity.

Key Optimization Parameters:

| Parameter | Considerations |

| Solvent | The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like DMF or DMSO are often used in nucleophilic substitution reactions as they can solvate cations while leaving the nucleophile relatively free. google.commasterorganicchemistry.com |

| Base | The strength and type of base are crucial. Stronger bases like sodium hydride can ensure complete deprotonation of the phenol, but milder bases like potassium carbonate are often sufficient and easier to handle. google.comresearchgate.net |

| Temperature | Reaction temperatures need to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of thermally sensitive intermediates. google.com |

| Purity of Reactants | The purity of starting materials is essential for obtaining a clean product and high yield. Impurities in the starting materials can lead to unwanted byproducts that are difficult to separate. |

| Reaction Time | Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is important to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times. researchgate.net |

Spectroscopic and Analytical Characterization Methods for Synthesized Compounds

The structural confirmation of this compound and its intermediates is achieved through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and chemical environment of protons in the molecule. For this compound, characteristic signals would be expected for the aromatic protons on both the benzoic acid and phenoxy rings, as well as a singlet for the methylene (B1212753) (-CH₂-) protons of the phenoxymethyl (B101242) group. chemicalbook.comasianjournalofphysics.comchemicalbook.com

¹³C NMR: This provides information about the carbon skeleton of the molecule. Distinct signals would be observed for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the various aromatic carbons. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. docbrown.inforesearchgate.net

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700 cm⁻¹. researchgate.net

C-O stretching bands for the ether linkage.

C-H stretching and bending vibrations for the aromatic rings and the methylene group. researchgate.netwum.edu.pk

A C-Cl stretching vibration, which would provide evidence for the chloro-substitution.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. mdpi.com

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, Cl, etc.) in the compound, which can be compared with the calculated theoretical values to confirm the empirical formula. researchgate.netresearchgate.net

Melting Point: The melting point of a crystalline solid is a physical constant that can be used as an indicator of purity. A sharp melting point range suggests a pure compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide distinct information about the chemical environment of the hydrogen and carbon atoms, respectively, within this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of both the benzoic acid and the phenoxy moieties, as well as the methylene protons of the ether linkage. The chemical shifts (δ) are influenced by the electronic effects of the substituents (chloro, carboxyl, and phenoxymethyl groups).

For comparison, the ¹H NMR spectrum of a similar compound, 5-chloro-2-methoxybenzoic acid, in deuterated chloroform (B151607) (CDCl₃) shows signals at approximately δ 10.6 (s, 1H, COOH), 8.08 (d, 1H), 7.52 (dd, 1H), 7.03 (d, 1H) for the benzoic acid protons, and 4.07 (s, 3H) for the methoxy (B1213986) protons chemicalbook.com. In the case of this compound, the singlet for the methoxy group would be replaced by signals for the phenoxymethyl group. The methylene protons (-O-CH₂-) would likely appear as a singlet around δ 5.0-5.5 ppm. The protons of the phenoxy ring would typically appear in the range of δ 6.9-7.4 ppm. The protons on the substituted benzoic acid ring would show a splitting pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet |

| Benzoic Acid Ring (H3) | 7.9 - 8.1 | Doublet |

| Benzoic Acid Ring (H4) | 7.5 - 7.7 | Doublet of doublets |

| Benzoic Acid Ring (H6) | 7.0 - 7.2 | Doublet |

| Methylene (-O-CH₂-) | 5.0 - 5.5 | Singlet |

| Phenoxy Ring (ortho-H) | 6.9 - 7.1 | Multiplet |

| Phenoxy Ring (meta-H) | 7.2 - 7.4 | Multiplet |

| Phenoxy Ring (para-H) | 6.9 - 7.1 | Multiplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

For the related 5-chloro-2-hydroxybenzoic acid, carbon signals appear at specific chemical shifts that can be used as a basis for predicting the spectrum of the target compound chemicalbook.com. The introduction of the phenoxymethyl group would cause a downfield shift for the C2 carbon and introduce new signals for the methylene and phenoxy ring carbons. The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield position, typically in the range of δ 165-175 ppm. The carbons of the aromatic rings will resonate in the region of δ 110-160 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Benzoic Acid Ring (C1) | 120 - 125 |

| Benzoic Acid Ring (C2) | 155 - 160 |

| Benzoic Acid Ring (C3) | 130 - 135 |

| Benzoic Acid Ring (C4) | 128 - 132 |

| Benzoic Acid Ring (C5) | 125 - 130 |

| Benzoic Acid Ring (C6) | 115 - 120 |

| Methylene (-O-CH₂-) | 65 - 75 |

| Phenoxy Ring (ipso-C) | 155 - 160 |

| Phenoxy Ring (ortho-C) | 115 - 120 |

| Phenoxy Ring (meta-C) | 128 - 132 |

| Phenoxy Ring (para-C) | 120 - 125 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the carboxylic acid, ether, and aromatic functionalities.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which is broadened by hydrogen bonding docbrown.info. The C=O stretching of the carbonyl group in the carboxylic acid will give a strong, sharp peak around 1700-1725 cm⁻¹ docbrown.info. The C-O stretching of the ether linkage is expected to show a strong absorption in the 1200-1250 cm⁻¹ region. The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations give rise to several peaks in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Carboxylic Acid C=O Stretch | 1700 - 1725 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Ether C-O Stretch | 1200 - 1250 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, this peak would be accompanied by an M+2 peak with an intensity of about one-third of the molecular ion peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

Fragmentation patterns in the mass spectrum can provide further structural information. Common fragmentation pathways for benzoic acids include the loss of -OH and -COOH groups. For this compound, cleavage of the ether bond is also a likely fragmentation pathway, leading to ions corresponding to the phenoxy and the substituted benzoyl moieties. For the related compound 5-chloro-2-hydroxybenzoic acid, a molecular ion peak is observed, confirming its molecular weight nist.gov.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M]⁺ | 276.03/278.03 | Molecular ion peak with characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl) |

| [M-OH]⁺ | 259.03/261.03 | Loss of a hydroxyl radical |

| [M-COOH]⁺ | 231.04/233.04 | Loss of the carboxylic acid group |

| [C₇H₄ClO₂]⁺ | 155.00/157.00 | Fragment corresponding to the 5-chloro-2-hydroxybenzoyl cation |

| [C₆H₅O]⁺ | 93.03 | Phenoxy cation fragment |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, chlorine, and oxygen) in the compound. This data is crucial for confirming the empirical and molecular formula of this compound (C₁₄H₁₁ClO₃). The experimentally determined percentages should be in close agreement with the theoretically calculated values. For related synthesized compounds, elemental analysis is a standard characterization technique to confirm their purity and composition researchgate.net.

Interactive Data Table: Elemental Analysis Data for this compound (C₁₄H₁₁ClO₃)

| Element | Theoretical Percentage |

| Carbon | 60.78% |

| Hydrogen | 4.01% |

| Chlorine | 12.81% |

| Oxygen | 17.35% |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum of benzoic acid in aqueous solution typically shows two main absorption bands, which are influenced by the solvent and the pH rsc.orgrsc.org.

The spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of the substituted benzene rings. The presence of the chromophoric benzoic acid and phenoxy groups will influence the position and intensity of these bands. The electronic transitions are typically π → π* transitions of the aromatic systems. The specific λ_max values can be influenced by the substitution pattern and the electronic nature of the substituents.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λ_max (nm) | Solvent |

| π → π* (Band I) | ~270 - 290 | Ethanol |

| π → π* (Band II) | ~230 - 250 | Ethanol |

Chemical Transformations and Derivative Synthesis of 5 Chloro 2 Phenoxymethyl Benzoic Acid

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive functional group in 5-Chloro-2-(phenoxymethyl)benzoic acid, readily undergoing transformations to form esters, amides, and highly reactive acyl chlorides.

Esterification of benzoic acid derivatives can be achieved through various standard methods. For instance, the reaction of the parent carboxylic acid with an alcohol in the presence of an acid catalyst or using coupling agents can yield the corresponding ester. A related procedure involves the conversion of a similar compound, 4-chloro-2-phenoxybenzoic acid, to its ethyl ester, which serves as a precursor for further synthesis. nih.gov Similarly, methyl esters of related chloro-benzoic acids have been synthesized by reacting the acid with methanol (B129727) in the presence of reagents like thionyl chloride or through methylation with dimethyl sulphate. google.comresearchgate.net

Amidation reactions are equally fundamental and are frequently employed to synthesize a wide range of benzamide (B126) derivatives. nih.govdocumentsdelivered.comresearchgate.net This transformation can be accomplished by reacting the carboxylic acid with an amine using a coupling agent. nih.gov More commonly, the carboxylic acid is first converted to a more reactive intermediate, such as an acyl chloride, which then readily reacts with a primary or secondary amine to form the amide bond. nanobioletters.com For example, the aminolysis of methyl 5-chloro-2-methoxybenzoate with phenethylamine (B48288) has been used to produce N-phenethyl-5-chloro-2-methoxybenzamide in high yield. google.com Another versatile approach involves the condensation of ester derivatives with hydrazine (B178648) hydrate (B1144303) to produce hydrazides, a specific class of amides, which can be further reacted to form hydrazones. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reagents/Conditions |

| Carboxylic Acid | Alcohol | Ester | Acid catalyst or coupling agents |

| Carboxylic Acid | Amine | Amide | Coupling agents |

| Acyl Chloride | Amine | Amide | Base, various solvents |

| Ester | Hydrazine Hydrate | Hydrazide | Refluxing in ethanol |

| Acyl Chloride | Valine | N-acyl-amino acid | NaOH, CH₂Cl₂, 0-5 °C to r.t. mdpi.com |

The conversion of this compound to its corresponding acyl chloride, 5-Chloro-2-(phenoxymethyl)benzoyl chloride, is a critical step for many subsequent synthetic transformations, as the acyl chloride is significantly more reactive than the parent carboxylic acid. This activation is typically achieved using standard chlorinating agents.

The most common laboratory and industrial method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with gentle heating. mdpi.com This reaction is efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. Another effective reagent is oxalyl chloride ((COCl)₂), which is often used in dichloromethane (B109758) at cooler temperatures and can provide a cleaner reaction. patsnap.com The general process involves treating the chloro-trichloromethylbenzene precursor with water in the presence of a Lewis acid like FeCl₃ at temperatures below 80°C. google.com This conversion is a key step in the synthesis of N-acyl-amino acids and other derivatives. mdpi.com

| Starting Material | Reagent | Typical Conditions | Product |

| This compound | Thionyl Chloride (SOCl₂) | Reflux | 5-Chloro-2-(phenoxymethyl)benzoyl chloride |

| 5-bromo-2-chlorobenzoic acid | Oxalyl Chloride ((COCl)₂) | Dichloromethane, ice-water bath | 5-bromo-2-chlorobenzoyl chloride patsnap.com |

| 4-chlorobenzotrichloride | Water, FeCl₃ (Lewis acid) | < 80 °C | 4-chlorobenzoyl chloride google.com |

Synthesis of Thioureide Derivatives from 5-Chloro-2-(phenoxymethyl)benzoyl Isothiocyanate

A significant synthetic pathway involves the conversion of the acyl chloride to an acyl isothiocyanate, which serves as a versatile intermediate for creating a variety of thiourea-based heterocyclic compounds.

The 5-Chloro-2-(phenoxymethyl)benzoyl isothiocyanate intermediate is typically not isolated but is generated in situ due to its reactivity. The synthesis begins with the previously formed 5-Chloro-2-(phenoxymethyl)benzoyl chloride. This acyl chloride is reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in an anhydrous solvent like acetone (B3395972) or dichloromethane. nih.govchemicalbook.com The reaction proceeds via nucleophilic acyl substitution, where the thiocyanate ion displaces the chloride ion to form the acyl isothiocyanate. The use of a phase transfer catalyst like PEG-400 can facilitate the reaction when using KSCN in a two-phase system. chemicalbook.com

Once the 5-Chloro-2-(phenoxymethyl)benzoyl isothiocyanate is generated in situ, it is immediately trapped by adding a primary aromatic amine to the reaction mixture. nih.gov The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group (-N=C=S), leading to the formation of a substituted N-benzoylthiourea, also known as a thioureide derivative. This one-pot reaction is efficient for producing a library of derivatives, as various substituted aromatic amines can be used. nih.gov The resulting thioureides are often crystalline solids that can be purified by recrystallization. nih.gov

The general reaction scheme is as follows:

Acyl Chloride Formation: this compound + SOCl₂ → 5-Chloro-2-(phenoxymethyl)benzoyl chloride

In Situ Isothiocyanate Generation: 5-Chloro-2-(phenoxymethyl)benzoyl chloride + NH₄SCN → 5-Chloro-2-(phenoxymethyl)benzoyl isothiocyanate

Condensation: 5-Chloro-2-(phenoxymethyl)benzoyl isothiocyanate + Ar-NH₂ → 1-(5-Chloro-2-(phenoxymethyl)benzoyl)-3-(aryl)thiourea

An example study on a similar structure, 2-(4-ethylphenoxymethyl)benzoyl chloride, demonstrates the synthesis of several thioureide derivatives by condensation with different primary aromatic amines. nih.gov

| Amine Reactant | Resulting Thioureide Derivative (Example Structure) | Yield | Melting Point (°C) |

| 2,4,5-Trifluoroaniline | N-(2-((4-Ethylphenoxy)methyl)benzoyl)-N'-(2,4,5-trifluorophenyl)thiourea | 73% | 114–115 nih.gov |

Preparation of N-Substituted Benzamide Analogues

The synthesis of N-substituted benzamide analogues is a direct and versatile method for modifying the this compound scaffold. This is typically achieved by reacting the corresponding acyl chloride with a diverse range of primary or secondary amines. researchgate.net The reaction is generally carried out in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct. This approach allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling the systematic exploration of structure-activity relationships in medicinal chemistry contexts. nih.govnanobioletters.com For example, a series of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives were synthesized by reacting the parent amide with various chloro-substituted acid ethyl esters. researchgate.net The resulting products are typically crystalline substances obtained in good to excellent yields. researchgate.net

| Amine | Product | Yield | Melting Point (°C) |

| Aniline | 5-Chloro-N-phenyl-2-(phenoxymethyl)benzamide | - | - |

| Benzylamine | N-Benzyl-5-chloro-2-(phenoxymethyl)benzamide | - | - |

| Morpholine | (5-Chloro-2-(phenoxymethyl)phenyl)(morpholino)methanone | - | - |

| Phenethylamine | N-(2-Phenylethyl)-5-chloro-2-methoxybenzamide (analogue) | 84% | 58-61 google.com |

Incorporation into Diverse Heterocyclic Systems

The carboxylic acid group of this compound is a key handle for its incorporation into various heterocyclic structures, notably oxadiazoles (B1248032) and benzimidazoles. These heterocycles are of significant interest in medicinal chemistry and materials science.

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Depending on the arrangement of the heteroatoms, different isomers exist, with 1,3,4-oxadiazoles and 1,2,4-oxadiazoles being common synthetic targets.

1,3,4-Oxadiazole (B1194373) Derivatives:

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from this compound typically proceeds through a multi-step sequence involving the initial conversion of the carboxylic acid to an ester, followed by reaction with hydrazine to form the corresponding acid hydrazide. This key intermediate, 5-Chloro-2-(phenoxymethyl)benzoyl hydrazide, can then be cyclized with various reagents to yield the 1,3,4-oxadiazole ring.

A common method for the cyclodehydration of the acyl hydrazide involves reaction with a second carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or by heating with an acid anhydride (B1165640). nih.gov Alternatively, the acyl hydrazide can be reacted with carbon disulfide in the presence of a base to form an intermediate that upon oxidative cyclization yields a 1,3,4-oxadiazole-2-thiol (B52307) derivative. This thiol group can be further functionalized.

The general synthetic pathway is outlined below:

Esterification: this compound is converted to its methyl or ethyl ester.

Hydrazinolysis: The ester is treated with hydrazine hydrate (N₂H₄·H₂O) to form 5-Chloro-2-(phenoxymethyl)benzoyl hydrazide.

Cyclization: The benzoyl hydrazide is reacted with an appropriate one-carbon synthon. For example, reaction with an aromatic acid in the presence of a dehydrating agent yields a 2,5-diaryl-1,3,4-oxadiazole.

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | SOCl₂, Methanol or Ethanol, Reflux | Methyl/Ethyl 5-chloro-2-(phenoxymethyl)benzoate |

| 2 | Hydrazine hydrate, Ethanol, Reflux | 5-Chloro-2-(phenoxymethyl)benzoyl hydrazide |

| 3 | Ar-COOH, POCl₃, Reflux | 2-(5-Chloro-2-(phenoxymethyl)phenyl)-5-aryl-1,3,4-oxadiazole |

1,2,4-Oxadiazole (B8745197) Derivatives:

The synthesis of 1,2,4-oxadiazole derivatives from this compound is also a well-established route. rjptonline.org A prevalent method involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its activated form (e.g., acyl chloride). nih.gov In this context, this compound would be coupled with a pre-formed amidoxime.

The reaction is typically facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid. The resulting O-acylamidoxime intermediate then undergoes thermal or acid/base-catalyzed cyclodehydration to furnish the 3,5-disubstituted-1,2,4-oxadiazole ring.

The general synthetic approach is as follows:

Activation of Carboxylic Acid: this compound is treated with a coupling agent (e.g., EDC, DCC) or converted to its acyl chloride.

Coupling with Amidoxime: The activated acid is reacted with a suitable amidoxime (R-C(=NOH)NH₂).

Cyclodehydration: The intermediate O-acylamidoxime is heated, often in a high-boiling solvent, to induce cyclization and dehydration, yielding the 1,2,4-oxadiazole.

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | SOCl₂ or (COCl)₂, DCM, RT | 5-Chloro-2-(phenoxymethyl)benzoyl chloride |

| 2 | R-C(=NOH)NH₂, Pyridine, 0 °C to RT | O-(5-Chloro-2-(phenoxymethyl)benzoyl)amidoxime |

| 3 | Toluene or Xylene, Reflux | 3-Aryl-5-(5-chloro-2-(phenoxymethyl)phenyl)-1,2,4-oxadiazole |

Benzimidazoles are bicyclic heterocyclic compounds formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid, a reaction known as the Phillips condensation. mdpi.comsemanticscholar.org

In this reaction, this compound is heated with an o-phenylenediamine, often in the presence of a dehydrating agent or a catalyst. Polyphosphoric acid (PPA) or strong mineral acids like hydrochloric acid are frequently employed to facilitate the cyclodehydration step. semanticscholar.org The choice of substituted o-phenylenediamines allows for the introduction of various functionalities on the benzene ring of the benzimidazole (B57391) core.

The general reaction is as follows:

Condensation: A mixture of this compound and an o-phenylenediamine is heated.

Cyclodehydration: The intermediate amide undergoes intramolecular cyclization with the elimination of two molecules of water to form the benzimidazole ring.

| Reactants | Catalyst/Conditions | Product |

| This compound, o-Phenylenediamine | Polyphosphoric acid (PPA), 150-200 °C | 2-(5-Chloro-2-(phenoxymethyl)phenyl)-1H-benzo[d]imidazole |

| This compound, 4,5-Dimethyl-1,2-phenylenediamine | 4M HCl, Reflux | 2-(5-Chloro-2-(phenoxymethyl)phenyl)-5,6-dimethyl-1H-benzo[d]imidazole |

Strategies for Further Functionalization of the Aromatic Rings

The presence of two distinct aromatic rings in this compound—the chloro-substituted benzoic acid ring and the phenoxy ring—offers opportunities for selective functionalization through electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The reactivity of the two aromatic rings towards electrophiles is significantly different due to the nature of the attached substituents.

Benzoic Acid Ring: The carboxylic acid group is a deactivating, meta-directing group. cutm.ac.in This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Any electrophilic substitution (e.g., nitration, halogenation, sulfonation) will predominantly occur at the position meta to the carboxylic acid group (C4). However, the presence of the phenoxymethyl (B101242) group at the ortho position provides some steric hindrance.

Phenoxy Ring: The ether oxygen is an activating, ortho-, para-directing group. The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing its electron density and making it more reactive towards electrophiles. Therefore, electrophilic substitution will preferentially occur at the ortho and para positions of the phenoxy ring.

This differential reactivity allows for the selective introduction of substituents onto the phenoxy ring while the benzoic acid ring remains largely unreacted under mild electrophilic conditions.

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄, 0 °C | 5-Chloro-2-((4-nitrophenoxy)methyl)benzoic acid and 5-Chloro-2-((2-nitrophenoxy)methyl)benzoic acid |

| Bromination | Br₂, FeBr₃, CCl₄ | 5-Chloro-2-((4-bromophenoxy)methyl)benzoic acid and 5-Chloro-2-((2-bromophenoxy)methyl)benzoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃, CS₂ | 5-Chloro-2-((4-acylphenoxy)methyl)benzoic acid |

It is important to note that Friedel-Crafts reactions may not be successful on the benzoic acid ring due to the deactivating nature of the carboxyl group and its potential to complex with the Lewis acid catalyst. doubtnut.com

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SₙAr) on aryl halides is generally challenging and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the chlorine atom is the potential leaving group. The carboxylic acid group is an electron-withdrawing group, but it is situated meta to the chlorine, which does not provide the necessary resonance stabilization for the Meisenheimer complex intermediate.

Therefore, direct nucleophilic displacement of the chlorine atom with nucleophiles like alkoxides, amines, or thiols would require harsh reaction conditions (high temperature and pressure) and may not be synthetically viable. The reactivity could be enhanced if additional strong electron-withdrawing groups (e.g., nitro groups) were introduced ortho or para to the chlorine atom via electrophilic substitution on a precursor molecule.

Preclinical Investigations of Biological Activities in Vitro

In Vitro Antimicrobial Activity of 5-Chloro-2-(phenoxymethyl)benzoic acid Derivatives

Derivatives of this compound have demonstrated notable antimicrobial properties. These activities have been evaluated against a range of microorganisms, including standard bacterial and fungal strains as well as drug-resistant variants.

The antibacterial potential of various derivatives has been assessed against both Gram-positive and Gram-negative bacteria. A study involving thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid revealed specific antimicrobial activities, with Minimum Inhibitory Concentration (MIC) values ranging widely from 32 to 1024 μg/mL depending on the microbial strain and the specific derivative. nih.gov Notably, these compounds demonstrated activity against Gram-negative enterobacterial strains like Escherichia coli and Salmonella enteritidis, as well as Pseudomonas aeruginosa. nih.gov

Another study on sulfonamide derivatives incorporating a 5-chloro-2-hydroxybenzoic acid scaffold also reported activity against both Gram-positive and Gram-negative bacteria, although the efficacy against many strains was considered weak. nih.govresearchgate.net Similarly, new derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid showed some activity against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis. nih.gov For instance, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid exhibited a MIC of 125 µg/mL against these bacteria. nih.gov

| Derivative Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | E. coli, S. enteritidis, P. aeruginosa, S. aureus | 32 - 1024 | nih.gov |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | 125 | nih.gov |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis ATCC 6683 | 125 | nih.gov |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive S. aureus | 15.62-31.25 (µmol/L) | nih.govresearchgate.net |

The antifungal activity of these compounds has also been a subject of investigation. Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid exhibited antifungal activity against Candida albicans, with MIC values ranging from 32 to 256 μg/mL. nih.gov In contrast, a series of novel sulfonamides containing the 5-chloro-2-hydroxybenzoic acid scaffold showed almost no antifungal potency. nih.govresearchgate.net Other studies on different benzoic acid derivatives have noted activity against fungi such as Aspergillus niger and Cochliobolus lunatus. nih.govresearchgate.net For instance, certain 5-(2-aroyl)aryloxy methyl-2-phenyl-1,3,4-oxadiazoles, which are structurally distinct but related heterocyclic compounds, showed significant activity against A. niger. nih.gov

A critical area of research is the efficacy of new compounds against antibiotic-resistant bacteria. Derivatives of this compound have shown promise in this regard. N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea were particularly active against methicillin-resistant Staphylococcus aureus (MRSA), with a MIC value of 32 μg/mL. nih.gov This suggests a potential for these compounds in addressing infections caused by MRSA. nih.gov Furthermore, the sulfonamide derivative 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was found to be the most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with MIC values between 15.62 and 31.25 μmol/L. nih.govresearchgate.net

Antiparasitic Activity against Protozoa and Helminths (e.g., Giardia lamblia, Toxoplasma gondii, Echinococcus multilocularis)

A significant investigation into the antiparasitic potential of 2-(phenoxymethyl)benzoic acid thioureides has been conducted. In a study screening fifty compounds from this class, notable activity was found against the protozoan Toxoplasma gondii and the larval stage of the tapeworm Echinococcus multilocularis.

Specifically, 23 of the tested thioureides demonstrated the ability to inhibit the proliferation of T. gondii, with three of these compounds exhibiting a half-maximal inhibitory concentration (IC50) of approximately 1 µM. Furthermore, 22 of the compounds were found to affect the structural integrity of E. multilocularis metacestodes in vitro. Conversely, the vast majority of the tested thioureides were ineffective against the protozoan Giardia lamblia. These findings highlight the selective antiparasitic profile of this class of compounds, showing particular promise against toxoplasmosis and echinococcosis.

Enzyme Inhibition Studies (e.g., Tyrosinase Inhibition)

Derivatives of benzoic acid have been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Overproduction of melanin can lead to various skin disorders, making tyrosinase inhibitors a subject of interest. Studies on various benzoic acid derivatives have demonstrated a range of inhibitory potential against this enzyme. For example, one study synthesized ten different benzoic acid derivatives and found that all of them showed inhibitory potential against tyrosinase, with one compound being significantly more potent (IC50 of 1.09 μM) than the standard inhibitors kojic acid (IC50 of 16.67 μM) and L-mimosine (IC50 of 3.68 μM). Another study on 1-tosyl piperazine-dithiocarbamate hybrids, which can be considered complex derivatives, also reported promising tyrosinase inhibition, with IC50 values ranging from 6.88 to 34.8 µM.

| Compound Type | Inhibitory Activity (IC50) | Reference |

|---|---|---|

| Benzoic acid derivative (compound 7) | 1.09 µM | |

| Kojic acid (Standard) | 16.67 µM | |

| L-mimosine (Standard) | 3.68 µM | |

| 1-Tosyl piperazine-dithiocarbamate acetamide (B32628) hybrid (4d) | 6.88 ± 0.11 µM | |

| 1-Tosyl piperazine-dithiocarbamate acetamide hybrid (4g) | 7.24 ± 0.15 µM | |

| 1-Tosyl piperazine-dithiocarbamate acetamide hybrid (4b) | 8.01 ± 0.11 µM |

Other Investigated In Vitro Bioactivities (e.g., GATA4 and NKX2-5 Protein–Protein Interaction Modulations)

Beyond antimicrobial and enzyme inhibition activities, derivatives have been explored for their ability to modulate protein-protein interactions (PPIs) that are critical in disease pathways. The transcription factors GATA4 and NKX2-5 are key regulators in the heart, and their synergistic interaction is implicated in cardiac hypertrophy. A compound, identified as 3i-1000, which shares a structural relationship with the core subject of this article, has been identified as an inhibitor of the GATA4–NKX2-5 interaction.

In vitro studies using AlphaScreen technology confirmed that this compound concentration-dependently inhibits the protein-protein interaction between GATA4 and NKX2-5. Further experiments using affinity chromatography provided the first direct evidence that the compound physically binds to the GATA4 protein. This modulation of a critical PPI highlights a distinct and significant bioactivity, pointing towards potential therapeutic applications in cardiovascular conditions.

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Substituents on the Phenoxymethyl (B101242) Moiety on Biological Activity

The phenoxymethyl moiety is a crucial component of the 5-Chloro-2-(phenoxymethyl)benzoic acid scaffold, and substitutions on this part of the molecule can significantly alter its biological activity. The nature and position of substituents on the terminal phenoxy group influence the compound's potency and selectivity.

For instance, in related phenoxybenzamine (B1677643) analogues, the presence or absence of substituents on the phenoxy group can modulate adrenoceptor selectivity. nih.gov Compounds lacking substituents on the phenoxy ring displayed moderate α(1)-adrenoceptor selectivity. nih.gov Conversely, the introduction of specific alkoxy groups, such as 2-ethoxyphenoxy and 2-i-propoxyphenoxy moieties, resulted in the most potent α(1)-adrenoceptor antagonists, with affinities similar to the parent compound phenoxybenzamine. nih.gov This suggests that the steric and electronic properties of substituents on the phenoxy ring are key determinants of interaction with the target receptor.

Furthermore, studies on thioureides derived from 2-(phenoxymethyl)benzoic acid analogues highlight the importance of the phenoxy substituent. For example, derivatives of 2-(4-chlorophenoxymethyl)benzoic acid and 2-(4-ethyl-phenoxymethyl)benzoic acid have been synthesized and evaluated for antimicrobial activity. researchgate.netnih.gov The presence of a chlorine or an ethyl group at the para-position of the phenoxy ring is a common feature in these active compounds, indicating that this position is a key site for modification to modulate biological effects.

Role of the Carboxylic Acid Group in Molecular Recognition

The carboxylic acid group (-COOH) is a fundamental functional group in medicinal chemistry and plays a pivotal role in the molecular recognition of this compound. msu.edu This group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens), enabling it to form strong interactions with biological targets like enzymes and receptors. researchgate.netrsc.org

The acidic nature of the carboxyl group means it is often ionized at physiological pH, existing as a carboxylate anion (-COO⁻). researchgate.net This negative charge is critical for forming specific charge-charge interactions or salt bridges with positively charged residues, such as arginine or lysine, in a protein's binding pocket. researchgate.net

In the solid state, carboxylic acids frequently form hydrogen-bonded dimers, where two molecules are linked by a pair of O-H⋯O hydrogen bonds. nih.gov This propensity for strong, directional hydrogen bonding is a key feature in its interaction with biological macromolecules. nih.gov The interaction of the carboxyl group is so profound that its combination with the adjacent carbonyl group is treated as a distinct functional group with unique chemical and physical properties. msu.edu Computational studies on related molecules have shown that the carboxylic acid's carbonyl oxygen can act as a nucleophile, while the hydroxyl group forms a strong hydrogen bond with a basic site on the target, enhancing binding affinity and playing a critical role in selectivity. rsc.org The ability to form these specific interactions makes the carboxylic acid group a critical component for the binding and activity of many drugs. researchgate.net

Influence of Aromatic Ring Substitutions on Pharmacological Profiles

Substitutions on the aromatic rings of the this compound structure significantly influence its pharmacological and pharmacokinetic profiles. The number and nature of aromatic rings and their substituents can affect key properties such as solubility, lipophilicity, and metabolic stability. nih.govresearchgate.net

On the benzoic acid ring, the position of the chloro substituent is critical. Simple substituents like chlorine, which lack donor atoms, primarily exert steric and electronic effects that can influence the regioselectivity of C-H activation processes during synthesis and may also impact binding affinity. mdpi.com In a related series of PPARγ agonists, the introduction of a chloro substituent on a phenyl ring led to partial agonism, with molecular modeling suggesting the formation of halogen bonds with the receptor. nih.gov

Electron-donating groups on the aromatic ring, such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups, can also profoundly affect a molecule's properties. rsc.org These groups can alter the electronic distribution within the ring through resonance and inductive effects, potentially enhancing interactions with biological targets. researchgate.netrsc.org For example, a methoxy group on a benzoic acid ring has been shown to have a poor directing effect in certain metal-catalyzed reactions, indicating its electronic influence. mdpi.com The strategic placement of such substituents is a key tool in drug design to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Generally, increasing the number of aromatic rings in a molecule can lead to poorer developability, including decreased aqueous solubility. nih.gov

SAR of Thioureide and Benzamide (B126) Analogues

Modification of the carboxylic acid group of 2-(phenoxymethyl)benzoic acid derivatives into thioureides and benzamides has yielded compounds with significant biological activity, particularly antimicrobial properties. nih.govnih.gov The structure-activity relationship (SAR) of these analogues reveals key features necessary for their function.

Thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid have demonstrated a broad spectrum of antimicrobial activity. nih.gov The activity is highly dependent on the nature of the substituent on the terminal nitrogen of the thiourea (B124793) moiety. For example, introducing substituted phenyl rings at this position leads to potent compounds. The most active compounds in one study were N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea. nih.gov These compounds were effective against various bacterial and fungal strains, including S. aureus and Candida spp. nih.gov The data suggests that halogen substitutions on the terminal phenyl ring are favorable for activity.

Similarly, benzamide analogues have shown promise. A study of 5-chloro-2-hydroxybenzamide derivatives revealed that 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was the most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus. nih.gov This highlights the importance of the substituted phenyl group attached to the amide nitrogen.

The table below summarizes the antimicrobial activity of several thioureide analogues of 2-(4-chlorophenoxymethyl)benzoic acid against various microbial strains, illustrating the impact of substitution on the N'-phenyl ring.

| Compound | Substituent (R) on N'-phenyl | E. coli (MIC μg/mL) | S. aureus (MIC μg/mL) | P. aeruginosa (MIC μg/mL) | C. albicans (MIC μg/mL) |

|---|---|---|---|---|---|

| 5a | H | >1000 | 32 | 250 | 250 |

| 5b | 2-Cl | 500 | 32 | 125 | 62.5 |

| 5c | 3-Cl | 500 | 32 | 250 | 125 |

| 5d | 4-Cl | 500 | 32 | 250 | 125 |

| 5e | 2,4-diCl | 500 | 32 | 125 | 62.5 |

| 5f | 2,5-diCl | 1000 | 62.5 | 500 | 250 |

| 5g | 2,6-diCl | 125 | 32 | 125 | 32 |

| 5h | 4-Br | 250 | 32 | 125 | 32 |

Data adapted from a study on thioureides of 2-(4-chlorophenoxymethyl)benzoic acid. nih.gov

Pharmacophore Identification and Optimization for Target-Specific Interactions

Based on the structure-activity relationship data, a general pharmacophore model for this compound derivatives can be proposed. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

The key features of the pharmacophore for this class of compounds include:

A Hydrogen Bond Acceptor/Donor: The carboxylic acid group is a critical feature, capable of acting as both a hydrogen bond donor and acceptor, or as a negatively charged group for electrostatic interactions. researchgate.net Its modification into benzamide or thioureide moieties maintains hydrogen bonding capabilities that are crucial for activity. nih.gov

Two Aromatic/Hydrophobic Regions: The two aromatic rings—the chlorobenzoic acid ring and the phenoxy ring—serve as hydrophobic regions that can engage in van der Waals or π-π stacking interactions with the target protein. researchgate.net

A Hydrogen Bond Acceptor: The ether oxygen atom in the phenoxymethyl linker can act as a hydrogen bond acceptor.

Halogen Substituent: The chlorine atom on the benzoic acid ring, as well as halogen substituents on the phenoxy or N'-phenyl rings of analogues, can participate in hydrophobic or specific halogen bonding interactions, which can enhance binding affinity and selectivity. nih.gov

Optimization of these features is essential for designing more potent and target-specific molecules. For example, the SAR of thioureide analogues demonstrates that modifying the substitution pattern on the terminal phenyl ring can fine-tune antimicrobial activity and spectrum. nih.gov Similarly, altering the substituents on the phenoxy ring can modulate receptor selectivity, as seen in related compounds. nih.gov Ligand design efforts would focus on varying the substituents on the aromatic rings to improve properties like potency, selectivity, and ADME profiles, while maintaining the core pharmacophoric elements.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic and structural properties of a molecule. DFT studies on compounds analogous to 5-Chloro-2-(phenoxymethyl)benzoic acid have been used to determine optimized molecular geometry, vibrational frequencies, and electronic characteristics. researchgate.net

These calculations provide insights into the molecule's reactivity and stability. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for Benzoic Acid Derivatives Note: This table presents typical parameters obtained from DFT studies on related benzoic acid derivatives to illustrate the type of data generated; specific values for this compound would require a dedicated computational study.

| Parameter | Description | Typical Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; represents the ability to donate an electron. | Higher values suggest greater electron-donating capacity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. | Lower values suggest greater electron-accepting capacity. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. researchgate.net |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Polarizability (α₀) | The ability of the electron cloud to be distorted by an external electric field. | Affects how the molecule interacts with other molecules and surfaces. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. chalcogen.ro This approach is vital for predicting the efficacy of new chemical entities and optimizing lead compounds.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net For this compound, a wide range of descriptors would be calculated to capture its physicochemical, topological, and electronic features. These descriptors quantify properties that are believed to influence the compound's interaction with a biological target.

Table 2: Common Classes of Molecular Descriptors in QSAR Studies

| Descriptor Class | Examples | Information Encoded |

| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR), pKa | Hydrophobicity, steric bulk, ionization state. nih.gov |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, shape, and degree of branching. chalcogen.ro |

| Electronic | HOMO/LUMO energies, Dipole Moment | Electron distribution, reactivity, and polarity. nih.gov |

| Quantum Chemical | Total energy, Surface area, Volume | Overall stability and steric properties derived from quantum calculations. chalcogen.ro |

Once a set of molecular descriptors is calculated for a series of related compounds, statistical methods are employed to build a predictive model. Multiple Linear Regression (MLR) is a common technique used to create an equation that links the descriptors to the observed biological activity. nih.gov

The goal is to develop a statistically significant and predictive model, which is validated using various metrics. chalcogen.ro These metrics include the correlation coefficient (r²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (q² or r²cv), which assesses the model's predictive power on new data. chalcogen.ro Such models can then be used to estimate the biological activity of this compound before it is synthesized and tested in a lab.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. nih.gov This technique is essential for understanding the mechanism of action at a molecular level.

Docking simulations place the ligand into the active site or other potential binding pockets of a target protein. nih.gov The simulation calculates a "docking score" or binding energy for various poses, with lower energy values typically indicating a more favorable binding interaction. nih.gov Through this process, docking studies can identify the most probable binding mode of this compound within the target's active site, highlighting the key amino acid residues that form the binding pocket. researchgate.net This information is invaluable for structure-based drug design.

Beyond identifying the binding pose, molecular docking provides a detailed analysis of the non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for binding affinity and specificity.

Key interactions that would be analyzed for this compound include:

Hydrogen Bonding : The carboxylic acid group of the molecule is a potent hydrogen bond donor and acceptor, likely forming crucial interactions with polar amino acid residues in the binding site. researchgate.netlibretexts.org

Hydrophobic Interactions : The phenoxy and chlorophenyl rings are hydrophobic and would likely engage in favorable hydrophobic or van der Waals interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine. mdpi.com

Pi-Pi Stacking : The aromatic rings present in the molecule can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through pi-pi stacking.

Halogen Bonding : The chlorine atom can act as a halogen bond donor, forming a specific type of non-covalent interaction with electron-donating atoms in the protein backbone or side chains.

By visualizing and quantifying these interactions, researchers can understand the structural basis for the compound's activity and propose modifications to enhance its binding affinity and efficacy. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular dynamics (MD) simulation studies focused on this compound. While MD simulations are a powerful tool for understanding the conformational landscape and binding dynamics of small molecules, it appears that this particular compound has not been the subject of such detailed computational investigation in publicly available research.

MD simulations provide insights into the time-dependent behavior of molecules, allowing researchers to observe how they move, change shape, and interact with their environment at an atomic level. For a molecule like this compound, such studies could reveal:

Conformational Preferences: Identifying the most stable three-dimensional arrangements (conformers) of the molecule in different solvent environments. This would involve analyzing the rotational freedom around the ether linkage and the bond connecting the carboxylic acid group to the benzene (B151609) ring.

Flexibility and Dynamics: Quantifying the flexibility of different parts of the molecule, such as the phenoxymethyl (B101242) group relative to the chlorobenzoic acid core.

Solvation Effects: Understanding how interactions with water or other solvent molecules influence the compound's conformation and dynamics.

Binding Dynamics: If a biological target were known, MD simulations could be used to model the process of the molecule binding to its target protein. This would provide information on the binding pathway, the stability of the resulting complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding affinity.

The absence of such studies in the scientific literature means that detailed, experimentally validated data on the conformational energies, dihedral angle distributions, and specific binding interactions for this compound are not available. Consequently, data tables summarizing these findings cannot be generated at this time.

Future computational research on this compound would be necessary to provide the specific insights that molecular dynamics simulations can offer. Such studies would be invaluable for understanding its physicochemical properties and potential biological activity.

Applications in Organic Synthesis and Materials Science Research

Utility of 5-Chloro-2-(phenoxymethyl)benzoic acid as a Building Block for Complex Organic Architectures

The utility of this compound as a foundational component in synthesis is rooted in the reactivity of its constituent functional groups. The carboxylic acid group is a versatile handle for a wide array of chemical transformations, allowing it to be converted into more reactive species such as acid chlorides or esters. This activation enables the coupling of the molecule with various nucleophiles to construct larger, more complex molecular frameworks.

Research on structurally related compounds demonstrates the viability of this approach. For instance, analogous molecules like 2-(4-methyl-phenoxymethyl)benzoic acid and 2-(4-fluoro-phenoxymethyl)benzoic acid have been successfully used as building blocks. researchgate.netresearchgate.net In these studies, the benzoic acid was first converted into a highly reactive benzoyl chloride or benzoyl isothiocyanate intermediate. researchgate.netresearchgate.net This activated form was then reacted with different aromatic amines to synthesize novel series of complex sulfonamides and thioureides, respectively. researchgate.netresearchgate.net This methodology showcases how the (phenoxymethyl)benzoic acid core can serve as a scaffold for assembling diverse and elaborate chemical structures.

Furthermore, substituted chlorobenzoic acids are widely recognized as important intermediates in organic synthesis. google.comepo.orggoogle.comresearchgate.net Commercially available, multi-reactive building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid serve as starting materials for the synthesis of various condensed nitrogenous heterocycles, which are significant in drug discovery. nih.gov The presence of both the chloro and carboxylic acid functionalities on the aromatic ring of this compound provides multiple reaction sites, enhancing its versatility and potential for creating diverse molecular architectures.

Table 1: Examples of Complex Molecules Synthesized from Analogous Building Blocks This table is based on data from syntheses using structurally similar (phenoxymethyl)benzoic acid derivatives.

| Starting Building Block | Intermediate | Final Product Class | Reference |

| 2-(4-Methyl-phenoxymethyl)benzoic acid | Benzoyl chloride | Sulfonamides | researchgate.net |

| 2-(4-Fluoro-phenoxymethyl)benzoic acid | Benzoyl isothiocyanate | Thioureides | researchgate.net |

| 5-Chlorosalicylic acid | 5-Chloro-2-methoxybenzoyl chloride | Benzene (B151609) sulfonamides | google.com |

| 5-Bromo-2-chloro-benzoic acid | N/A (Direct use) | SGLT2 Inhibitors | google.comepo.org |

Potential in Ligand Design for Metal-Organic Frameworks (MOFs) and Supramolecular Polymers

The distinct structural characteristics of this compound make it a promising candidate for use as an organic linker in the design of metal-organic frameworks (MOFs) and supramolecular assemblies. MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. brieflands.com The properties of a MOF are heavily influenced by the geometry and functionality of its organic linkers. mdpi.com

By analogy, this compound possesses the necessary features to be an effective MOF linker:

A Carboxylate Group: For strong coordination to metal centers.

A Rigid Backbone: The combination of two aromatic rings linked by a methylene (B1212753) ether bridge offers a defined geometry that can lead to predictable framework structures.

Functional Groups: The chloro-substituent and ether oxygen atom offer additional sites for post-synthetic modification or for influencing host-guest interactions within the MOF pores.

In the realm of supramolecular chemistry, the compound's ability to form strong, directional hydrogen bonds via its carboxylic acid group is a key attribute. This feature is fundamental to the construction of supramolecular polymers and cocrystals. Studies on the cocrystallization of other benzoic acid derivatives have demonstrated their capacity to form robust, hydrogen-bonded networks with other molecules, illustrating the power of this interaction in designing complex solid-state structures. nih.gov

Contribution to the Development of Novel Synthetic Methodologies in Pharmaceutical Chemistry

Halogenated benzoic acid derivatives are critical intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The development of efficient synthetic routes utilizing these building blocks is a central focus of pharmaceutical chemistry. While direct applications of this compound are not extensively documented, the established use of its structural relatives underscores its potential contribution.

A compelling example is the role of 5-bromo-2-chloro-benzoic acid, a closely related compound, which serves as an important starting material for the synthesis of antidiabetic drugs such as Dapagliflozin and Empagliflozin. google.comepo.org The synthetic pathways to these blockbuster drugs rely on methodologies that incorporate this specific halogenated benzoic acid, highlighting how such building blocks are integral to the production of modern therapeutics.

Future Research Directions and Emerging Paradigms

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

Future research will likely focus on extensive derivatization of the 5-Chloro-2-(phenoxymethyl)benzoic acid core to enhance its biological activity and target specificity. Key strategies may involve modifications at the carboxylic acid, the phenyl ring, and the phenoxy group.

One promising avenue is the transformation of the carboxylic acid group into various bioisosteres, such as amides, esters, and heterocyclic rings like oxadiazoles (B1248032). For instance, studies on related phenoxybenzoic acid structures have shown that converting the carboxylic acid to form 1,3,4-oxadiazole (B1194373) rings can yield compounds with significant biological activities. mdpi.comnih.gov This strategy could be applied to generate novel derivatives with potential antibacterial, antifungal, or anticancer properties. mdpi.comresearchgate.netuowasit.edu.iq Research on analogous structures has demonstrated that creating amide derivatives, such as N-phenylbenzamides, can also lead to compounds with notable bioactivity. researchgate.netresearchgate.net

Another approach involves substitutions on the aromatic rings. Introducing diverse functional groups—such as alkyl, alkoxy, or sulphamoyl moieties—could modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets. researchgate.net For example, the synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has yielded potent anti-cancer agents, highlighting the importance of the sulphamoylphenyl group for bioactivity. researchgate.net

Table 1: Potential Derivatization Strategies and Target Bioactivities

| Modification Site | Derivative Class | Potential Bioactivity |

|---|---|---|

| Carboxylic Acid | 1,3,4-Oxadiazoles | Antibacterial, Antifungal, Anticancer mdpi.comnih.gov |

| Carboxylic Acid | Amides/Benzamides | Anticancer, Antiplasmodial researchgate.netmdpi.com |

| Phenyl/Phenoxy Rings | Sulphonamides | Anticancer researchgate.net |

Integration with Advanced High-Throughput Screening Technologies

To efficiently evaluate the vast number of potential derivatives, integration with high-throughput screening (HTS) is essential. HTS allows for the rapid assessment of large chemical libraries against specific biological targets, accelerating the identification of lead compounds. imperial.ac.uk

Future efforts would involve creating a dedicated combinatorial library of this compound analogues and screening them against a wide array of biological targets. escholarship.org Modern HTS platforms, which often utilize reporter gene assays, fluorescence-based methods, or automated microscopy, can quickly pinpoint compounds with desired activities, such as antibacterial efficacy or specific enzyme inhibition. imperial.ac.uk This approach minimizes the time and cost associated with traditional screening methods and increases the probability of discovering novel therapeutic agents. ijpsr.com

Rational Design Approaches for Highly Potent and Selective Analogues

Rational drug design, aided by computational tools, offers a targeted approach to developing potent and selective analogues. By understanding the structure-activity relationships (SAR) and the molecular interactions between a ligand and its target, researchers can design new molecules with improved efficacy. mdpi.com

Molecular docking studies can predict the binding affinity and orientation of this compound derivatives within the active site of a target protein. nih.govnih.gov This in silico analysis helps prioritize which analogues to synthesize, saving time and resources. For example, docking studies on similar benzoic acid derivatives have been used to identify potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in conditions such as glaucoma and Alzheimer's disease, respectively. sci-hub.se By identifying key interactions, such as hydrogen bonds and pi-stacking, researchers can rationally modify the lead structure to enhance these interactions and, consequently, its inhibitory potency. nih.gov

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

Once promising derivatives are identified, in-depth mechanistic studies are crucial to understand how they exert their biological effects at the molecular level. This involves a combination of biophysical, biochemical, and cell-based assays.

Techniques such as X-ray crystallography can provide a detailed, three-dimensional picture of how a compound binds to its target protein, revealing the precise molecular interactions. Furthermore, molecular dynamics simulations can offer insights into the behavior of the ligand-protein complex over time. ucl.ac.uk For derivatives showing antimicrobial activity, studies could focus on their ability to disrupt cell membranes, inhibit essential enzymes, or interfere with DNA replication. Understanding the specific mechanism of action is vital for optimizing lead compounds and predicting potential off-target effects. nih.govmdpi.com

Potential for Multicomponent Reactions and Combinatorial Synthesis Applications

To rapidly generate a diverse library of derivatives for screening, modern synthetic methodologies like multicomponent reactions (MCRs) and combinatorial chemistry are invaluable. researchgate.netnih.gov MCRs allow the synthesis of complex molecules in a single step from three or more starting materials, offering high efficiency and atom economy. nih.govnih.gov This approach is well-suited for creating large numbers of structurally diverse analogues of this compound.

Combinatorial chemistry, particularly solid-phase synthesis, enables the systematic and automated production of large libraries of compounds. nih.govnih.gov Using a "split-and-pool" strategy, thousands of distinct but structurally related compounds can be synthesized simultaneously. nih.gov Applying these techniques to the this compound scaffold would provide a rich source of novel molecules for HTS campaigns, significantly enhancing the efficiency of the drug discovery process. ijpsr.com

Expansion into New Therapeutic Areas Based on Preclinical Findings

Preclinical research on compounds structurally related to this compound has revealed a broad spectrum of biological activities. This suggests that derivatives of this scaffold could be explored for a variety of therapeutic applications beyond a single disease area.

Published research on analogous benzoic acid derivatives has documented a range of effects, including:

Anticancer: Many benzoic acid derivatives have shown potential as anticancer agents. preprints.org

Antimicrobial: The core structure is found in compounds with antibacterial and antifungal properties. ijcrt.orgscienceopen.comnih.gov

Antiviral: Certain heterocyclic derivatives have been investigated for antiviral activity. uowasit.edu.iq

Enzyme Inhibition: Analogues have been shown to inhibit enzymes such as sirtuins and carbonic anhydrases, suggesting applications in metabolic disorders and other conditions. nih.gov

Trypanocidal: Some derivatives have shown activity against the parasite that causes Chagas disease. mdpi.com

These findings provide a strong rationale for screening libraries of this compound derivatives against a diverse panel of targets to uncover new and unexpected therapeutic opportunities.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-(phenoxymethyl)benzoic acid in laboratory settings?

Methodological Answer: A common approach involves coupling 2-chlorobenzoic acid derivatives with phenoxymethyl groups via nucleophilic substitution. Microwave-assisted synthesis (e.g., 100–150 W, 10–15 min) in dry media with catalysts like K₂CO₃ or Cs₂CO₃ can enhance reaction efficiency and yield . For example, reacting 5-chloro-2-(bromomethyl)benzoic acid with phenol derivatives under microwave irradiation achieves >85% purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high-quality product.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (DMSO-d₆) typically shows a singlet for the methylene group (CH₂) at δ ~4.8 ppm, aromatic protons between δ 6.8–7.6 ppm, and a carboxylic acid proton at δ ~13 ppm .

- HPLC Analysis: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity (>95%) with retention times calibrated against standards .

- Mass Spectrometry: ESI-MS in negative mode should display [M-H]⁻ peaks matching the molecular weight (e.g., ~290.7 g/mol).

Advanced Research Questions

Q. How do electronic effects of substituents on the phenoxymethyl group influence bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhance binding affinity to targets like PPARγ. For example, sulfonylamino derivatives (e.g., 5-chloro-2-{[(2-phenylethyl)sulfonyl]amino}benzoic acid) show selective PPARγ activation due to polar interactions with Thr-289 in the receptor’s binding pocket . Computational docking (e.g., AutoDock Vina) and mutagenesis studies validate these interactions.

Q. What strategies resolve discrepancies in bioactivity data across studies?

Methodological Answer:

- Control for Solubility: Use DMSO stock solutions (<0.1% final concentration) to avoid aggregation artifacts.

- Standardize Assay Conditions: Ensure consistent cell lines (e.g., HEK293 for receptor studies) and incubation times. For example, PPARγ activation assays may vary due to ligand dissociation rates .

- Cross-Validate Techniques: Compare results from radioligand binding assays (e.g., ³H-labeled ligands) with functional assays (e.g., luciferase reporter genes) to confirm activity .

Q. How can researchers optimize analytical methods for detecting trace impurities?

Methodological Answer:

- LC-MS/MS: Use a triple quadrupole system with MRM (multiple reaction monitoring) to detect impurities at ppm levels. For example, monitor m/z transitions specific to chlorinated byproducts .

- Chiral Chromatography: If stereoisomers are present, employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.